molecular formula C19H18N2S B348521 (3-Allyl-4-phenyl-3H-thiazol-2-ylidene)-p-tolyl-amine CAS No. 295364-55-5

(3-Allyl-4-phenyl-3H-thiazol-2-ylidene)-p-tolyl-amine

Cat. No. B348521
CAS RN: 295364-55-5
M. Wt: 306.4g/mol
InChI Key: RVGWWYBXBYRHCU-UHFFFAOYSA-N
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Description

Typically, a compound’s description includes its IUPAC name, molecular formula, and molecular weight. For example, the IUPAC name for this compound is N-(4-methylphenyl)-4-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine and its molecular weight is 306.42 .

Scientific Research Applications

Synthesis and Analgesic Properties

One study focuses on the synthesis of a series of (3-allyl-4-aryl-3H-thiazol-2-ylidene)-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]amine derivatives to investigate their potential analgesic properties. This research aimed at developing substances with analgesic activity, where a moderate analgesic effect was observed compared to the reference drug, ketorolac. The study's findings suggest that the alteration of the ethyl radical to allyl in the thiazole ring's third position diminishes analgesic activity, indicating a specific structure-activity relationship (Demchenko et al., 2018).

Structure and Stability in Different States

Another area of research involves the structural analysis of N-allyl derivatives of (5-(2'-pyridyl)-[1,3,4]thiadiazol-2-yl) amines in solution and solid states. This study utilized NMR spectroscopy, X-ray crystallography, and DFT computations to examine the compounds' stability and structure, finding that these compounds exist in the egzo-amino tautomeric form in both states. Such structural studies are crucial for understanding the compounds' chemical behavior and potential pharmaceutical applications (Strzemecka et al., 2003).

Chemical Synthesis Techniques

Research on the synthesis and characterization of thiazole compounds under various reaction conditions highlights the significance of reaction mediums in organic synthesis and pharmaceutical research. This study provides insights into the efficient synthesis of new compounds with a thiazole ring, demonstrating the importance of selecting optimal conditions for desired reactions, which can lead to the discovery of new therapeutic agents (Berber, 2022).

Catalysis and Reaction Mechanisms

Investigations into the catalysis and reaction mechanisms, such as the synthesis of N-aryl and N-alkyl pyrrolines via transition metal catalysis, offer another dimension of scientific application. These studies explore the efficiency of certain catalysts in promoting reactions that are fundamental to developing pharmaceuticals, demonstrating the versatility and potential of (3-Allyl-4-phenyl-3H-thiazol-2-ylidene)-p-tolyl-amine derivatives in synthesizing complex molecular structures (Sawadjoon & Samec, 2011).

properties

IUPAC Name

N-(4-methylphenyl)-4-phenyl-3-prop-2-enyl-1,3-thiazol-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2S/c1-3-13-21-18(16-7-5-4-6-8-16)14-22-19(21)20-17-11-9-15(2)10-12-17/h3-12,14H,1,13H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGWWYBXBYRHCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CC=C3)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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